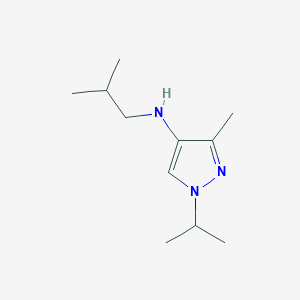

3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by its unique substitution pattern, which includes methyl, isopropyl, and isobutyl groups attached to the pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

Substitution Reactions: The next step involves introducing the isopropyl and isobutyl groups. This can be achieved through alkylation reactions using appropriate alkyl halides. For instance, 3,5-dimethylpyrazole can be alkylated with isopropyl bromide and isobutyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Methyl-N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Pyrazolderivate mit oxidierten Substituenten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was möglicherweise zur Bildung von Amin-Derivaten führt.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen einer der Substituenten durch ein anderes Nucleophil ersetzt wird. Übliche Reagenzien sind Alkylhalogenide und Nucleophile wie Amine oder Thiole.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

Substitution: Alkylhalogenide, Amine, Thiole und starke Basen wie Natriumhydrid oder Kalium-tert-butoxid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyrazolderivaten mit Hydroxyl- oder Carbonylgruppen führen, während die Reduktion Amin-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

3-Methyl-N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden, darunter Pharmazeutika und Agrochemikalien.

Biologie: Es kann als Ligand in der Untersuchung von Enzym-Wechselwirkungen und Rezeptorbindung dienen.

Industrie: Die Verbindung kann aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Ziele und Signalwege können variieren, aber gängige Mechanismen umfassen die Hemmung der Enzymaktivität, Rezeptoragonismus oder -antagonismus und die Modulation von Signaltransduktionswegen.

Wirkmechanismus

The mechanism of action of 3-methyl-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,5-Dimethylpyrazol: Fehlt die Isopropyl- und Isobutylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.

1-Isopropyl-3-methylpyrazol: Ähnliche Struktur, aber es fehlt die Isobutylgruppe.

4-Amino-3-methylpyrazol: Enthält eine Aminogruppe in der 4-Position, aber es fehlen die Isopropyl- und Isobutylgruppen.

Einzigartigkeit

3-Methyl-N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amin ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das seine Reaktivität, Stabilität und potenziellen Anwendungen beeinflussen kann. Das Vorhandensein sowohl von Isopropyl- als auch von Isobutylgruppen unterscheidet es von anderen Pyrazolderivaten und bietet möglicherweise einzigartige Wechselwirkungen in chemischen und biologischen Systemen.

Eigenschaften

CAS-Nummer |

1856026-09-9 |

|---|---|

Molekularformel |

C11H21N3 |

Molekulargewicht |

195.30 g/mol |

IUPAC-Name |

3-methyl-N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine |

InChI |

InChI=1S/C11H21N3/c1-8(2)6-12-11-7-14(9(3)4)13-10(11)5/h7-9,12H,6H2,1-5H3 |

InChI-Schlüssel |

DOVNRAJUARLLMX-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C=C1NCC(C)C)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.